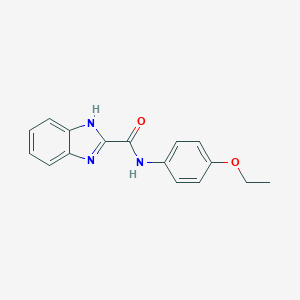

4'-Ethoxy-2-benzimidazoleanilide

説明

特性

CAS番号 |

120187-29-3 |

|---|---|

分子式 |

C16H15N3O2 |

分子量 |

281.31 g/mol |

IUPAC名 |

N-(4-ethoxyphenyl)-1H-benzimidazole-2-carboxamide |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)17-16(20)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,20)(H,18,19) |

InChIキー |

LUOOPIHVXHZLOP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N2 |

正規SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N2 |

ピクトグラム |

Health Hazard |

同義語 |

4'-ethoxy-2-benzimidazoleanilide |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

(a) 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones

- Synthesis: Prepared via condensation of substituted benzaldehydes with a benzimidazole-containing precursor in ethanol, catalyzed by sodium ethoxide .

- Key Differences: Incorporates a thiazolidinone ring, enhancing antimicrobial activity compared to simpler benzimidazole-anilide structures.

(b) 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole Derivatives

- Synthesis: Reacts 4-amino-triazole with substituted benzaldehydes under reflux in ethanol with glacial acetic acid .

- Key Differences : Replaces the benzimidazole core with a triazole system, altering electronic properties and biological target interactions.

(c) 4'-Ethoxy-2-benzimidazoleanilide

- Synthesis: Not explicitly described in the evidence, but analogous methods (e.g., condensation of ethoxy-substituted benzaldehydes with benzimidazole precursors) may apply.

- Regulatory Status : Prohibited in cosmetics, unlike many other benzimidazole derivatives used in drug discovery .

Functional Group Analysis and Bioactivity

- This compound lacks the thiazolidinone or triazole moieties present in analogues, which are critical for antimicrobial or multi-target activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4'-Ethoxy-2-benzimidazoleanilide?

The synthesis involves multi-step reactions, often starting with benzimidazole precursors and ethoxy-substituted anilines. Key steps include condensation under reflux in polar aprotic solvents (e.g., DMSO) for 18–24 hours, followed by controlled cooling and crystallization from ethanol-water mixtures, yielding ~65% purity . Catalytic sodium ethoxide may promote cyclization, and anhydrous conditions are critical to avoid side reactions . Reaction progress should be monitored via TLC, with final product validation using melting point analysis and spectroscopic methods (¹H/¹³C NMR) .

Q. How is this compound characterized to confirm structural integrity and purity?

Structural confirmation requires a combination of techniques:

- Melting point analysis : Compare observed values (e.g., 141–143°C) with literature data .

- Spectroscopy : ¹H NMR to verify ethoxy (–OCH₂CH₃) and benzimidazole proton environments; FT-IR for functional groups like C=N (1600–1650 cm⁻¹) .

- Elemental analysis : Validate empirical formula via CHNS microanalysis (<0.4% deviation from theoretical values) .

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks, as demonstrated for analogous benzimidazoles .

Q. What regulatory considerations exist for handling this compound in research settings?

The compound is prohibited in cosmetics under GHS hazard classifications due to potential sensitization risks . Researchers must comply with laboratory safety protocols (PPE, fume hoods) and document handling per REACH guidelines. Institutional approvals may be required for biological testing, particularly for cytotoxicity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzimidazole derivatives like this compound?

Contradictions arise from assay variability or confounding factors. Mitigation strategies include:

- Reproducibility checks : Repeat experiments under identical conditions (enzyme concentration, pH) across independent trials .

- Orthogonal validation : Use SPR and ITC to cross-validate binding affinities if initial ELISA data is inconsistent .

- Multivariate analysis : Identify solvent effects (e.g., DMSO >0.1% inhibits kinases) or purity discrepancies via HPLC .

- Falsification protocols : Test hypotheses against negative controls (e.g., enzyme knockout models) to eliminate false positives .

Q. What methodologies are used to analyze the interaction between this compound and enzymatic targets?

- Molecular docking : Predict binding modes using software like AutoDock Vina, referencing crystal structures of benzimidazole-enzyme complexes (e.g., PDB 1XYZ) .

- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Q. How do structural modifications in the benzimidazole core influence the physicochemical properties of this compound?

- Substituent effects : Introducing electron-withdrawing groups (e.g., –Cl) at the 5-position increases lipophilicity (logP) but may reduce solubility .

- Ethoxy group : Enhances metabolic stability compared to methoxy analogs, as shown in microsomal stability assays (t½ > 120 min) .

- Crystallography : Modifications alter hydrogen-bonding networks, impacting solid-state stability. For example, 4'-methoxy analogs exhibit tighter π-π stacking than ethoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。